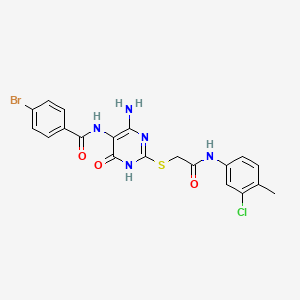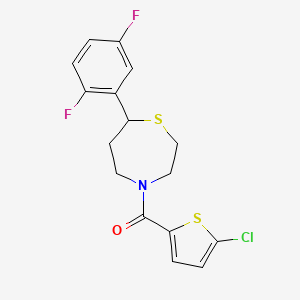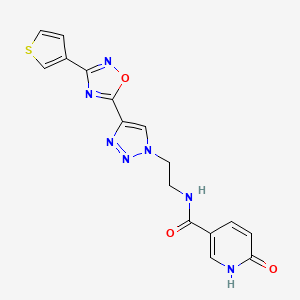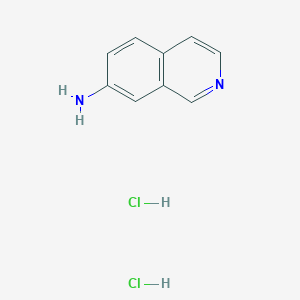![molecular formula C15H16BrN3O2S B2488399 5-bromo-2-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyrimidine CAS No. 2034430-83-4](/img/structure/B2488399.png)
5-bromo-2-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyrimidine is a useful research compound. Its molecular formula is C15H16BrN3O2S and its molecular weight is 382.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Several studies have synthesized and evaluated the antimicrobial activities of compounds with structural elements related to the query compound. For example, new derivatives of piperidin-4-yl methanone oxime showed significant antimicrobial activity against various pathogenic bacterial and fungal strains (L. Mallesha & K. Mohana, 2014). This suggests that compounds with similar structural features might possess antimicrobial properties and could be explored for potential applications in combating microbial infections.
Synthesis and Structural Studies
Research on the synthesis and structural analysis of related compounds provides insights into methodologies that could be applied to the synthesis and study of our compound of interest. A study detailed the synthesis and characterization of a compound through various spectroscopic techniques, revealing the stability of its structure under certain conditions and providing a basis for further modifications to enhance its biological or chemical properties (C. S. Karthik et al., 2021).
Interaction with Biological Targets
Research into structurally similar compounds has also explored their interactions with biological targets. For instance, studies on piperidine derivatives and their synthesis have shed light on potential anticancer and antimicrobial applications, suggesting avenues for the design of therapeutics based on these scaffolds (R. S. Gouhar & Eman M. Raafat, 2015; B. Vacher et al., 1999). Such studies indicate that modifications to the piperidine and pyrimidine components of molecules can significantly impact their biological activity and receptor affinity.
Wirkmechanismus
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with pyrimidine-related receptors or enzymes due to the presence of a pyrimidine ring . .
Mode of Action
The exact mode of action of this compound is not well-documented. Given its structural features, it is plausible that it binds to its target(s) via interactions between the bromopyrimidinyl and piperidinyl groups and the target’s active site. This could potentially alter the target’s function, leading to downstream effects .
Biochemical Pathways
The specific biochemical pathways affected by this compound are yet to be determined. Based on its structure, it might be involved in pathways related to pyrimidine metabolism or signaling
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-studied. Its bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins. The bromine atom and the piperidine ring in the structure might affect its metabolic stability and permeability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Depending on its target and mode of action, it could potentially influence cell signaling, enzyme activity, or other cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s activity might be affected by the pH of its environment due to the presence of ionizable groups .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2S/c1-10-5-13(22-9-10)14(20)19-4-2-3-12(8-19)21-15-17-6-11(16)7-18-15/h5-7,9,12H,2-4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZOOUPJMJUPKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid](/img/structure/B2488324.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2488325.png)
![6-(4-Ethylphenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2488326.png)


![4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2488329.png)
![2-(2,4-dichlorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2488330.png)
![7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2488336.png)


![1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(cyclopentylsulfanyl)ethan-1-one](/img/structure/B2488339.png)
